molecular formula C10H15NO3 B12604837 N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide CAS No. 918637-73-7

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide

Cat. No.: B12604837
CAS No.: 918637-73-7
M. Wt: 197.23 g/mol
InChI Key: KZLAFOCKXXOGGR-UHFFFAOYSA-N
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Description

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

918637-73-7

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide

InChI

InChI=1S/C10H15NO3/c1-8(7-9(2)13)11(10(3)14)5-4-6-12/h6-7H,4-5H2,1-3H3

InChI Key

KZLAFOCKXXOGGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)N(CCC=O)C(=O)C

Origin of Product

United States

Biological Activity

N-(4-oxopent-2-en-2-yl)-N-(3-oxopropyl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H15NO3, features a ketone functional group and an amide linkage, which are critical for its biological interactions. The compound's structure can be represented as follows:

Structure C10H15NO3\text{Structure }\text{C}_10\text{H}_{15}\text{N}\text{O}_3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Anti-cancer Potential : Research indicates that similar compounds have been explored for their ability to inhibit cancer cell growth through various pathways.

In Vitro Studies

In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. For example, a study demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) when treated with this compound.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of the compound. A notable study involved administering this compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents. Patients receiving this compound showed improved outcomes in terms of tumor response rates.
  • Case Study on Inflammation : Another study focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. The results indicated a reduction in inflammatory markers and improved joint function.

Safety and Toxicity

Toxicological assessments have revealed that this compound possesses a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.